REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[CH:9]=[N:10][N:11](COCC[Si](C)(C)C)[CH:12]=2)[N:5]2[CH:21]=[CH:22][N:23]=[C:4]2[CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl.C1(C)C=CC=CC=1>[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[CH:12]=[N:11][NH:10][CH:9]=2)[N:5]2[CH:21]=[CH:22][N:23]=[C:4]2[CH:3]=1
|
Name
|
7-chloro-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidine
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2N(C(=N1)C=1C=NN(C1)COCC[Si](C)(C)C)C=CN2
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 1 hour before the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 2 mL of 7M ammonia in methanol
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 2-5% methanol in DCM with 1% ammonium hydroxide
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2N(C(=N1)C=1C=NNC1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.468 mmol | |
AMOUNT: MASS | 0.107 g | |
YIELD: PERCENTYIELD | 65.5% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |